1-chloro-4-[4-(4-ethoxyphenoxy)butoxy]benzene
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Overview
Description
1-chloro-4-[4-(4-ethoxyphenoxy)butoxy]benzene is an organic compound with the molecular formula C18H21ClO3 It is characterized by a benzene ring substituted with a chlorine atom and a butoxy group, which is further substituted with an ethoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-4-[4-(4-ethoxyphenoxy)butoxy]benzene can be achieved through a multi-step process involving the reaction of appropriate starting materials under specific conditions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-chloro-4-[4-(4-ethoxyphenoxy)butoxy]benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon–carbon bonds.
Boron Reagents: Employed in Suzuki–Miyaura coupling to provide the necessary boron species for the reaction.
Oxidizing and Reducing Agents: Utilized in oxidation and reduction reactions to modify the compound’s structure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
1-chloro-4-[4-(4-ethoxyphenoxy)butoxy]benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-chloro-4-[4-(4-ethoxyphenoxy)butoxy]benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modify the activity of certain enzymes, receptors, or other biomolecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-chloro-4-[4-(4-ethoxyphenoxy)butoxy]benzene can be compared with other similar compounds, such as:
1-chloro-4-[4-(4-methoxyphenoxy)butoxy]benzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-chloro-4-[4-(4-propoxyphenoxy)butoxy]benzene: Similar structure but with a propoxy group instead of an ethoxy group.
These similar compounds share structural features but may exhibit different chemical and physical properties, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
1-chloro-4-[4-(4-ethoxyphenoxy)butoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3/c1-2-20-16-9-11-18(12-10-16)22-14-4-3-13-21-17-7-5-15(19)6-8-17/h5-12H,2-4,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBAHALFXVDMNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCCOC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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